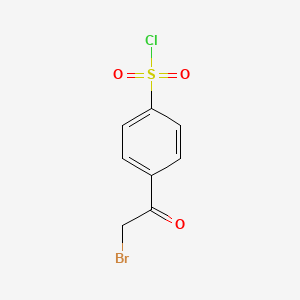

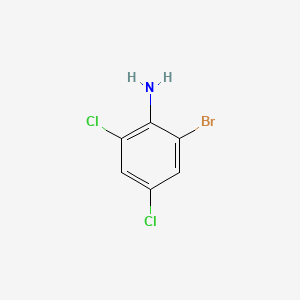

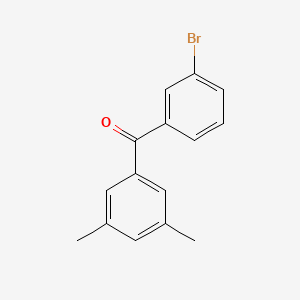

![molecular formula C11H14O3 B1334128 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 842123-95-9](/img/structure/B1334128.png)

2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane involves various chemical reactions. For instance, the preparation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] starts with the reaction of glycidyl methacrylate and benzaldehyde, followed by polymerization using benzoyl peroxide . Another method includes the synthesis of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones using a reactive 2-methoxy-1,3-dioxolane intermediate under milder conditions than previously reported . Additionally, the synthesis of 1,3-dioxolan-2-ylnucleosides from 2-methoxy-1,3-dioxolane reacting with silylated bases has been described, leading to novel compounds .

Molecular Structure Analysis

The molecular structure of related dioxolane compounds has been extensively studied. For example, the crystal structure of a dioxolane derivative was determined, showing that the configuration of the carbon atoms in the dioxolane ring is in the R form, with two hydroxyl groups on one side of the ring . Structural assignments of various 2,2,4-trisubstituted 1,3-dioxolans have also been made, with some based on nuclear magnetic resonance (NMR) correlations .

Chemical Reactions Analysis

Chemical reactions involving dioxolane derivatives are diverse. The thermal degradation of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] produces various volatile products, including the monomer and benzaldehyde . An unexpected 1,2-hydride shift was observed in the cyclodimerization of styrene oxides leading to 2,4-disubstituted 1,3-dioxolanes . Moreover, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been studied, showing dependency on the position of methoxy substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane, for example, results in linear chains that later become branched due to chain transfer . The stability of 2,2,4-trisubstituted 1,3-dioxolans varies with their isomers; for instance, the trans-4-methoxycarbonyl-2-methyl-1,3-dioxolan is more stable than its cis counterpart . The thermal degradation of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied using thermogravimetric analysis, revealing the stability of the polymer up to certain temperatures .

科学的研究の応用

Polymer Synthesis and Characterization

- Synthesis and Thermal Degradation : The compound has been used in the synthesis and characterization of polymers. For example, its derivative, poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], was synthesized and its thermal degradation studied, revealing that degradation up to 270 °C primarily results in the formation of the monomer, with side-chain decompositions occurring at higher temperatures (Coskun et al., 1998).

Photochromic Properties

- Optical Recording Materials : A study focused on a new unsymmetrical photochromic diarylethene, 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, which includes the 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane structure. It demonstrated reversible photochromism, changing color upon irradiation, and was proposed for use in optical recording materials (Ding et al., 2013).

Catalysis and Reaction Studies

- Catalytic Reactions in Synthesis : It has been used in the context of catalytic reactions, as seen in the preparation of fragrance compounds using zeolite catalysts. The synthesis of 2-benzyl-4-hydroxymethyl-1,3-dioxolane and related compounds demonstrates its utility in producing flavoring compounds (Climent et al., 2004).

Medical and Pharmaceutical Research

- Chiral Inhibitors in Medicinal Chemistry : In medicinal chemistry, chiral 1,3-dioxolanes, including derivatives of 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane, have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. These compounds have shown potential in vivo potency for inhibiting leukotriene synthesis (Crawley & Briggs, 1995).

Polymer Degradability

- Degradable Polymers : The compound has been used in the creation of degradable polymers. For example, 2-Methylene-4-phenyl-1,3-dioxolane was used as a controlling comonomer in the polymerization of methacrylates, resulting in polymers with tunable degradability, which is significant in the field of environmentally-friendly materials (Delplace et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.

将来の方向性

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-known compounds, some of this information may not be available. If you have a specific compound that is well-studied and you want information about it, feel free to ask!

特性

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-4-2-3-9(7-10)8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKXXCOAMKKLAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374446 |

Source

|

| Record name | 2-[(3-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane | |

CAS RN |

842123-95-9 |

Source

|

| Record name | 2-[(3-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)